![molecular formula C15H14ClNO2 B6381844 2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% CAS No. 1261943-99-0](/img/structure/B6381844.png)
2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% (C5DMP) is a phenolic compound that is used in a wide range of scientific research applications. It is a white solid with a molecular weight of 259.63 g/mol, and is soluble in water and organic solvents. C5DMP is commercially available in 95% purity and is used for a variety of applications in the field of organic synthesis.
Aplicaciones Científicas De Investigación
2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% is widely used in scientific research applications due to its high purity and stability. It is used as a reagent in organic synthesis, as a catalyst in various reactions, and as a fluorescent probe for detection of biological molecules. It has also been used in the synthesis of heterocyclic compounds and as a starting material for the preparation of other compounds.
Mecanismo De Acción
2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% is a phenolic compound with a chlorinated ring structure. This structure allows it to act as an electron-withdrawing group, which can facilitate the formation of new bonds in organic reactions. In addition, the dimethylaminocarbonyl group can act as a nucleophile and can react with electrophilic substrates to form new compounds.
Biochemical and Physiological Effects
2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been used to inhibit the activity of enzymes, such as cytochrome P450 enzymes. It has also been used to inhibit the growth of cancer cells and can act as an anti-inflammatory agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of 2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% is its high purity and stability, which makes it suitable for use in a variety of laboratory experiments. However, it is important to note that 2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% can be toxic if not handled properly. It should be handled with caution and protective equipment should be worn when handling it.
Direcciones Futuras
2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% has a wide range of potential applications in scientific research and organic synthesis. In the future, it could be used to develop new drugs or to improve existing drugs. It could also be used to synthesize new compounds or to improve existing compounds. Additionally, it could be used to develop new methods of detection of biological molecules or to improve existing methods.
Métodos De Síntesis
2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% can be synthesized from 2-chloro-5-iodophenol and N,N-dimethylaminocarbonyl chloride in a two-step reaction. In the first step, the iodophenol is reacted with the N,N-dimethylaminocarbonyl chloride in an aqueous solution of sodium hydroxide to form a chlorinated phenol. The second step involves the reduction of the chlorinated phenol with sodium borohydride to yield 2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%.
Propiedades
IUPAC Name |
3-(4-chloro-3-hydroxyphenyl)-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-17(2)15(19)12-5-3-4-10(8-12)11-6-7-13(16)14(18)9-11/h3-9,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZVWSYXTZBPHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686105 |
Source


|
| Record name | 4'-Chloro-3'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol | |
CAS RN |
1261943-99-0 |
Source


|
| Record name | 4'-Chloro-3'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



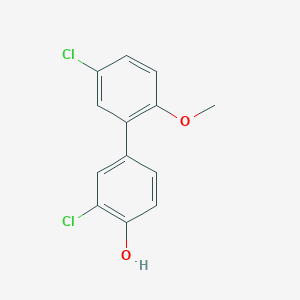

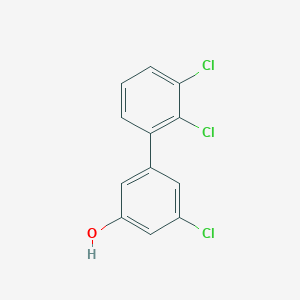


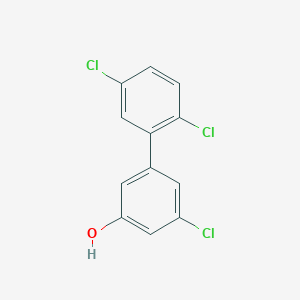
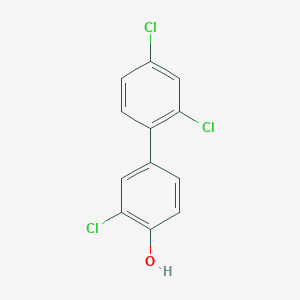


![2-Chloro-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381847.png)
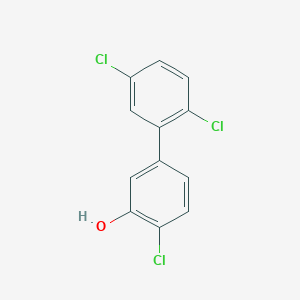
![3-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381858.png)